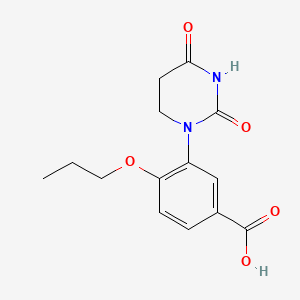
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,2-difluoro-2-(pyridin-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively.
Scientific Research Applications
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring can also play a role in the compound’s overall biological activity by facilitating interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2-difluoroethyl)acetamide
- N-(2,2-Difluoro-2-(pyridin-3-yl)ethyl)acetamide
- 2-Chloro-N-(2-fluoro-2-(pyridin-3-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9ClF2N2O |
|---|---|
Molecular Weight |
234.63 g/mol |
IUPAC Name |
2-chloro-N-(2,2-difluoro-2-pyridin-3-ylethyl)acetamide |
InChI |
InChI=1S/C9H9ClF2N2O/c10-4-8(15)14-6-9(11,12)7-2-1-3-13-5-7/h1-3,5H,4,6H2,(H,14,15) |
InChI Key |
OXXNRCPACNBBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CNC(=O)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



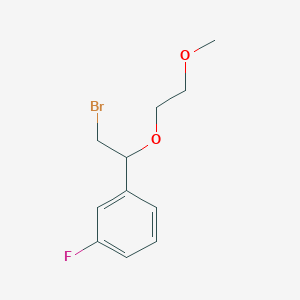

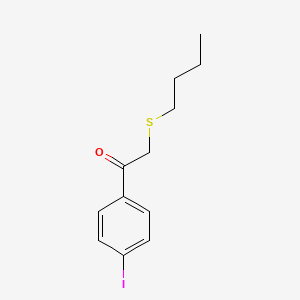
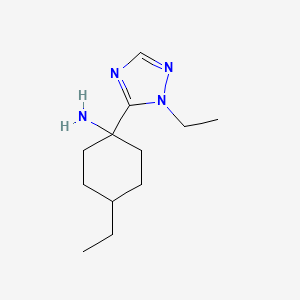
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
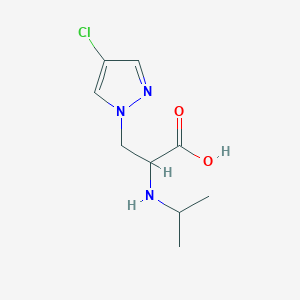
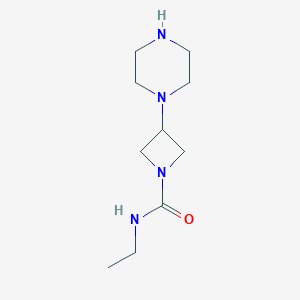
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
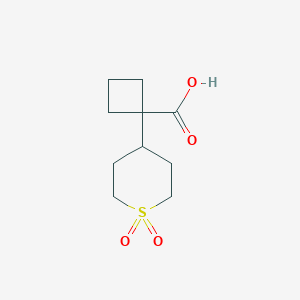
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
